![molecular formula C19H17N3O5S B2876139 Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate CAS No. 1251710-19-6](/img/structure/B2876139.png)
Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate, also known as MPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPOB belongs to the class of sulfonamide derivatives and is known for its anti-inflammatory and analgesic properties.
Scientific Research Applications
Agricultural Bioactivity
1,2,4-Oxadiazole derivatives: , which are part of the compound’s structure, have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture . They have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani , which are significant threats to crop security and food production .
Anticancer Activity
The compound’s core structure, the 1,2,4-oxadiazole ring , has been linked to significant anti-cancer activity. When evaluated against human cancer cell lines, these derivatives have shown promising results. They are considered potential candidates for developing new therapeutic agents targeting various solid malignant tumors .
Antimicrobial Properties
Derivatives of 1,2,4-oxadiazole have been found to possess strong antibacterial effects on Xanthomonas oryzae , which causes diseases in rice plants. These diseases can lead to severe economic damage, and the derivatives offer a potential alternative for discovering novel antibacterial agents .
Anti-HIV and Antitubercular Activities
Compounds based on the 1,2,3-triazole moiety , which is structurally related to 1,2,4-oxadiazole, have been utilized in medicinal scaffolds demonstrating activities against HIV and tuberculosis. This suggests that the compound could be modified to enhance these properties for therapeutic applications .
Anti-Trypanosomal Activity
The 1,2,4-oxadiazole derivatives have been studied for their action against Trypanosoma cruzi , the causative agent of Chagas disease. Molecular docking studies suggest that these compounds could serve as effective anti-trypanosomal agents, providing a new avenue for treatment development .
Synthetic Methodology Advancements
The synthesis of 1,2,4-oxadiazole derivatives, including the compound , has benefited from advancements in synthetic methodologies. The application of Microwave-Induced Synthesis (MWI) has shown several advantages, such as short reaction times, high yields, and simple purification processes, which are crucial for pharmaceutical research and development .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum biological activities . They have been utilized as an essential part of the pharmacophore in drug discovery .
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring play a crucial role in these interactions .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit anti-infective activities, suggesting they may interact with biochemical pathways related to infection and immune response .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety could potentially influence these properties, as it has been utilized in the design of various pharmaceutical compounds .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
properties
IUPAC Name |
methyl 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-26-19(23)14-7-9-16(10-8-14)28(24,25)22-11-15(12-22)18-20-17(21-27-18)13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRACTRSVSVUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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